Ethanone, 2-[4-(4-fluorophenyl)thiazol-2-ylsulfanyl]-1-(2-hydroxy-5-methylphenyl)-
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Overview
Description
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a hydroxy-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain receptors, while the hydroxy-methylphenyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and a fluorophenyl group but differs in the substituents on the phenyl ring.
2,4-Disubstituted Thiazoles: These compounds share the thiazole core structure and exhibit a range of biological activities.
Uniqueness
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a fluorophenyl group enhances its potential for diverse applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C18H14FNO2S2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C18H14FNO2S2/c1-11-2-7-16(21)14(8-11)17(22)10-24-18-20-15(9-23-18)12-3-5-13(19)6-4-12/h2-9,21H,10H2,1H3 |
InChI Key |
DIKWXVADSKKSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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